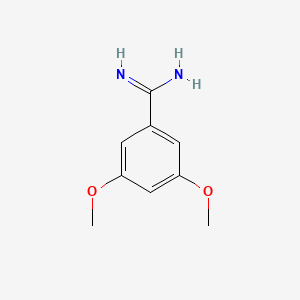
3,5-二甲氧基苯甲酰胺
描述
3,5-Dimethoxy-benzamidine is a chemical compound with the following molecular formula: C9H12N2O2 . It belongs to the class of benzamides, which have diverse applications in various fields, including medicine, industry, and research .
Synthesis Analysis
The synthesis of 3,5-Dimethoxy-benzamidine involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The obtained products are then purified and analyzed using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethoxy-benzamidine consists of a benzene ring with two methoxy (CH3O-) groups and an amidine functional group (C(=N)NH) at positions 3 and 5. The arrangement of atoms and bonds in the compound determines its properties and behavior .
Chemical Reactions Analysis
3,5-Dimethoxy-benzamidine can participate in various chemical reactions, including amidine formation, nucleophilic substitutions, and metal chelation. Its reactivity depends on the substituents and reaction conditions .
科学研究应用
癌症研究
3,5-二甲氧基苯甲酰胺衍生物在癌症研究中显示出前景。已经设计并评估了新型衍生物对癌干细胞的抗肿瘤活性。一些化合物对癌干细胞表现出显着的抑制作用,具有体外抗增殖作用和使癌细胞停滞在 G2 检查点的能力,表明具有作为抗癌剂的潜力 (Bhat, Al‐Dhfyan, 和 Al-Omar, 2016)。
抗精神病潜力
对 3,5-二甲氧基苯甲酰胺衍生物的研究也扩展到了潜在的抗精神病应用。某些化合物已显示出对多巴胺 D-2 受体的有效和选择性抑制,表明它们在治疗精神分裂症和相关疾病中具有潜在用途 (Högberg 等人,1990)。
抗肥胖研究
已研究了 3,5-二甲氧基苯甲酰胺衍生物对脂肪生成的抑制作用。他们发现它们可以抑制脂肪(脂肪)细胞的分化,并降低脂肪合成中关键酶的表达,突出了它们作为抗肥胖物质的潜力 (Hwang 等人,2014)。
杂环化合物的合成
这些化合物已被用于合成各种杂环化合物,展示了它们在化学合成中的多功能性。它们作为起始原料,用于创建具有潜在生物活性的各种新型化合物 (Atzrodt 等人,1997)。
抗菌性能
一些 3,5-二甲氧基苯甲酰胺衍生物已被研究其抗菌性能。某些衍生物对革兰氏阳性菌和革兰氏阴性菌均表现出抑制作用,表明它们具有作为抗菌剂的潜力 (Lana、Carazza 和 Takahashi,2006)。
属性
IUPAC Name |
3,5-dimethoxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVKAODVZAZVOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394448 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26130-49-4 | |
| Record name | 3,5-Dimethoxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

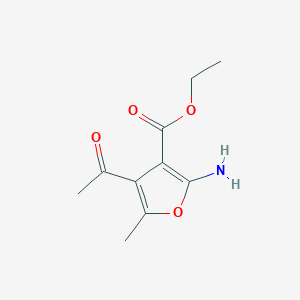



![1-(Prop-2-yn-1-yl)-1H-benzo[d]imidazole](/img/structure/B1622385.png)
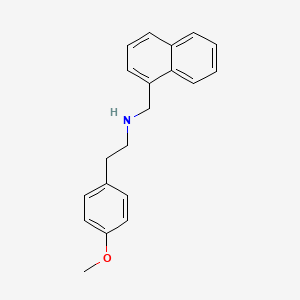
![4-[(Methoxyimino)methyl]benzoic acid](/img/structure/B1622389.png)
![2-[(4-Bromophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1622390.png)
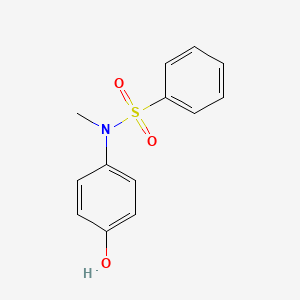
![2-chloro-N-{2-[(4-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B1622398.png)
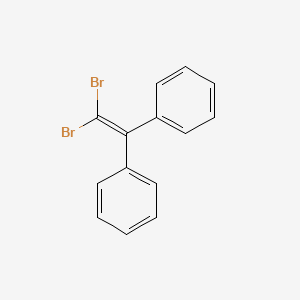

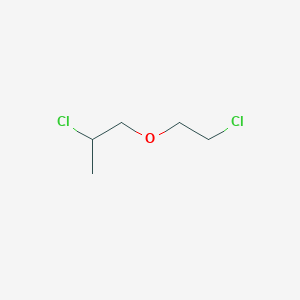
![Benzoic acid, 2-hydroxy-4-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B1622402.png)